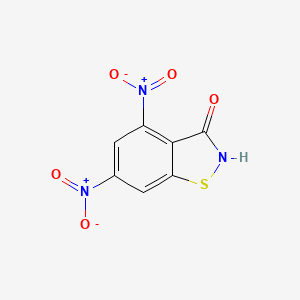![molecular formula C24H18N6O14S B15011835 Diethyl 2,5-bis{[(3,5-dinitrophenyl)carbonyl]amino}thiophene-3,4-dicarboxylate](/img/structure/B15011835.png)
Diethyl 2,5-bis{[(3,5-dinitrophenyl)carbonyl]amino}thiophene-3,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-DIETHYL 2,5-BIS(3,5-DINITROBENZAMIDO)THIOPHENE-3,4-DICARBOXYLATE is a complex organic compound featuring a thiophene core substituted with ethyl groups and dinitrobenzamido functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIETHYL 2,5-BIS(3,5-DINITROBENZAMIDO)THIOPHENE-3,4-DICARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability .
化学反应分析
Types of Reactions
3,4-DIETHYL 2,5-BIS(3,5-DINITROBENZAMIDO)THIOPHENE-3,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
科学研究应用
3,4-DIETHYL 2,5-BIS(3,5-DINITROBENZAMIDO)THIOPHENE-3,4-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
作用机制
The mechanism of action of 3,4-DIETHYL 2,5-BIS(3,5-DINITROBENZAMIDO)THIOPHENE-3,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s dinitrobenzamido groups can participate in redox reactions, influencing cellular processes. Additionally, the thiophene core can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
Diethyl 3,4-bis(2,5-dimethoxybenzyl)thieno[2,3-b]thiophene-2,5-dicarboxylate: A related compound with different substituents on the thiophene ring.
3,4-Dimethyl-2,5-functionalized thieno[2,3-b]thiophenes: Compounds with similar thiophene cores but different functional groups.
Uniqueness
3,4-DIETHYL 2,5-BIS(3,5-DINITROBENZAMIDO)THIOPHENE-3,4-DICARBOXYLATE is unique due to its specific combination of ethyl and dinitrobenzamido groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C24H18N6O14S |
|---|---|
分子量 |
646.5 g/mol |
IUPAC 名称 |
diethyl 2,5-bis[(3,5-dinitrobenzoyl)amino]thiophene-3,4-dicarboxylate |
InChI |
InChI=1S/C24H18N6O14S/c1-3-43-23(33)17-18(24(34)44-4-2)22(26-20(32)12-7-15(29(39)40)10-16(8-12)30(41)42)45-21(17)25-19(31)11-5-13(27(35)36)9-14(6-11)28(37)38/h5-10H,3-4H2,1-2H3,(H,25,31)(H,26,32) |
InChI 键 |
FNKCUPHECPTCHT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[[2-(4-methoxyphenoxy)acetyl]amino]carbamothioyl]-4-nitrobenzamide](/img/structure/B15011754.png)
![3-{(2E)-2-[2,4-bis(4-methylpiperidin-1-yl)-5-nitrobenzylidene]hydrazinyl}-4H-1,2,4-triazol-4-amine](/img/structure/B15011767.png)
![2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B15011768.png)
![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B15011773.png)
![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B15011779.png)
![2-Bromo-4-chloro-6-[(E)-[(2-chlorophenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B15011780.png)
![3-(Adamantane-1-carbonyl)-2-[4-(trifluoromethyl)phenyl]-1H,2H,3H,10BH-pyrrolo[2,1-A]isoquinoline-1,1-dicarbonitrile](/img/structure/B15011792.png)
![2-[(6-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B15011793.png)
![N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(2-morpholino-5-nitrophenyl)methylidene]amine](/img/structure/B15011802.png)
![4-Bromo-2-chloro-6-[(E)-[(2-hydroxy-4-methylphenyl)imino]methyl]phenol](/img/structure/B15011823.png)
![3,4,5-trimethoxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide](/img/structure/B15011827.png)
![3-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B15011828.png)


